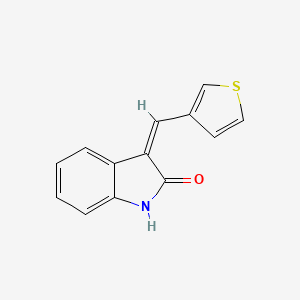
3-(3-Thienylmethylene)indolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(3-Thienylmethylene)indolin-2-one” is a chemical compound with the linear formula C13H9NOS . It contains a total of 27 bonds, including 18 non-H bonds, 13 multiple bonds, 1 rotatable bond, 2 double bonds, 11 aromatic bonds, 2 five-membered rings, 1 six-membered ring, 1 nine-membered ring, 1 secondary amide (aliphatic), and 1 Thiophene .
Synthesis Analysis
The synthesis of 3-substituted-3-hydroxyindolin-2-ones, which could be related to “this compound”, has been achieved via a one-pot synthesis method. This involves a three-component coupling of N-protected isatin, aryne precursor, and 1,3-cyclodione under metal-free conditions . Another study reported the synthesis of 3-substituted indolin-2-ones as a novel class of tyrosine kinase inhibitors .
Molecular Structure Analysis
The molecular structure of “this compound” includes 2 five-membered rings, 1 six-membered ring, and 1 nine-membered ring. It also contains 1 secondary amide (aliphatic) and 1 Thiophene .
Chemical Reactions Analysis
3-Substituted indolin-2-ones have been designed and synthesized as a novel class of tyrosine kinase inhibitors which exhibit selectivity toward different receptor tyrosine kinases (RTKs) .
Physical And Chemical Properties Analysis
The linear formula of “this compound” is C13H9NOS . More detailed physical and chemical properties are not available in the search results.
Applications De Recherche Scientifique
Synthesis Techniques
3-(3-Thienylmethylene)indolin-2-one and its derivatives are involved in various synthetic methods. For example, Kiamehr et al. (2015) developed an efficient method to construct 3-formyl-2-thioacetamide-indoles via a one-pot, two-step procedure, involving indolin-2-thiones and isocyanides (Kiamehr, Moghaddam, & Sadeghi Erami, 2015). Similarly, Moghaddam et al. (2009) described a one-pot synthesis of thieno[2,3-b]indole derivatives, involving indolin-2-thiones and cyclohexyl isocyanide (Moghaddam et al., 2009).
Therapeutic Potentials
This compound derivatives exhibit significant biological activities. Chen et al. (2010) synthesized 3-(nitromethylene)indolin-2-one analogues, which showed protective effects against H2O2-induced apoptosis in PC12 cells and cytotoxicity against lung cancer cell lines (Chen, Hao, Sun, & Ding, 2010). Sun et al. (1998) found that 3-substituted indolin-2-ones act as tyrosine kinase inhibitors with selectivity toward different receptor tyrosine kinases, showing potential in treating diseases (Sun et al., 1998).
Applications in Cancer Research
The derivatives of this compound have been explored for their anticancer properties. Karthikeyan et al. (2019) synthesized 3-((2-chloroquinolin-3-yl)methylene)indolin-2-ones, showing significant anticancer efficacy in ovarian cancer in vitro (Karthikeyan et al., 2019). Additionally, Chaudhari et al. (2021) discussed the synthetic development of indolin-2-one as an antitumor agent, highlighting its potential in cancer treatment (Chaudhari et al., 2021).
Drug Synthesis and Chemical Properties
Bisht et al. (2018) applied the methodology of synthesizing 3-(diphenylmethylene)indolin-2-one derivatives for the synthesis of a bioactive drug TAS-301, showing activity against Plasmodium falciparum (Bisht et al., 2018). The diverse synthesis and applications of these derivatives highlight their versatile chemical properties and potential in drug development.
Mécanisme D'action
Target of Action
The primary targets of 3-(3-Thienylmethylene)indolin-2-one are receptor tyrosine kinases (RTKs) . These proteins play a crucial role in the regulation of cellular processes such as cell growth, differentiation, metabolism, and apoptosis . In particular, this compound has been found to exhibit selectivity towards different RTKs .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It has been designed and synthesized as a novel class of tyrosine kinase inhibitors . These compounds have been evaluated for their relative inhibitory properties against a panel of RTKs in intact cells . By modifying the 3-substituted indolin-2-ones, compounds have been identified which showed selective inhibition of the ligand-dependent autophosphorylation of various RTKs at submicromolar levels in cells .
Biochemical Pathways
The compound affects several biochemical pathways. For instance, it has been found to inhibit the nitric oxide production related to inflammation, suppress the production of TNF-α and IL-6 in a concentration-dependent manner, and inhibit mRNA expression . Moreover, it significantly inhibited lipopolysaccharide (LPS)-induced signal pathways such as the Akt, MAPK, and NF-κB signaling pathways .
Pharmacokinetics
The compound’s high affinity for multiple receptors suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are primarily anti-inflammatory. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 . This suggests that the compound could potentially be used in the treatment of inflammatory conditions.
Propriétés
IUPAC Name |
(3Z)-3-(thiophen-3-ylmethylidene)-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NOS/c15-13-11(7-9-5-6-16-8-9)10-3-1-2-4-12(10)14-13/h1-8H,(H,14,15)/b11-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJXUOGWYIYONY-XFFZJAGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=CSC=C3)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/C3=CSC=C3)/C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
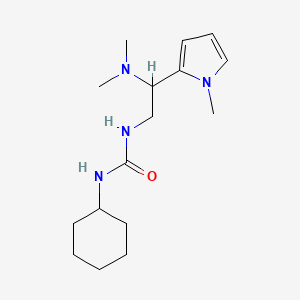
![N-[2-methyl-1-(1-phenyltetrazol-5-yl)sulfanylpropan-2-yl]benzenesulfonamide](/img/structure/B2432372.png)
![Methyl 4-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)methyl]benzoate](/img/structure/B2432374.png)
![2-chloro-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-6-fluorobenzamide](/img/structure/B2432378.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2432379.png)
![N-[3-(3-Phenylpyrazolo[1,5-a]pyrimidin-7-yl)phenyl]prop-2-enamide](/img/structure/B2432380.png)
![2-(naphthalen-2-yloxy)-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2432381.png)
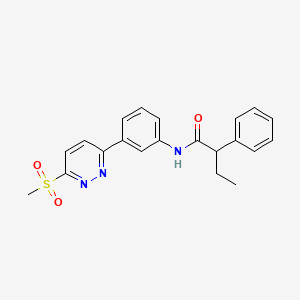
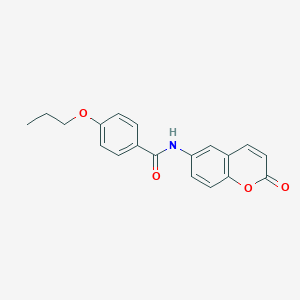
![2-(3-chlorobenzyl)-N-cyclohexyl-4-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2432384.png)
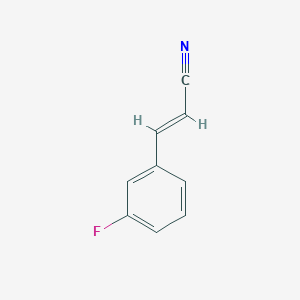
![2-(3-fluorophenyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B2432390.png)
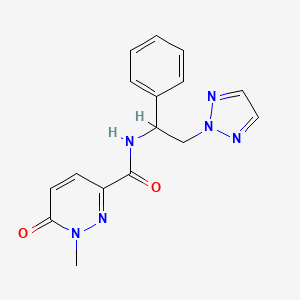
![2-[(E)-3-methylbutylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B2432392.png)
